molecular formula C9H9BF3KO2 B13472798 Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate

Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate

Cat. No.: B13472798
M. Wt: 256.07 g/mol
InChI Key: PWLODVBCNJCJLS-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate is an organoboron compound that has gained attention in various fields of scientific research. This compound is known for its stability and versatility, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate can be synthesized through several methods. One common approach involves the reaction of the corresponding boronic acid with potassium fluoride and a trifluoroborate source. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the product is usually a biaryl compound .

Mechanism of Action

The mechanism by which potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The trifluoroborate group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BF3KO2

Molecular Weight

256.07 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxycarbonyl-5-methylphenyl)boranuide

InChI

InChI=1S/C9H9BF3O2.K/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1

InChI Key

PWLODVBCNJCJLS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(=O)OC)C)(F)(F)F.[K+]

Origin of Product

United States

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